molecular formula C11H11NO B8500503 4-(4-Methoxyphenyl)but-3-enenitrile CAS No. 87639-24-5

4-(4-Methoxyphenyl)but-3-enenitrile

Cat. No. B8500503
CAS RN: 87639-24-5
M. Wt: 173.21 g/mol
InChI Key: WKFVXSADLCGFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenyl)but-3-enenitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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properties

CAS RN

87639-24-5

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)but-3-enenitrile

InChI

InChI=1S/C11H11NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h2,4-8H,3H2,1H3

InChI Key

WKFVXSADLCGFDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester (15 g; ca 0.050 mol) is dissolved in 100 ml of anhydrous tetrahydrofuran. Tetrakis(triphenylphosphine)palladium (0.88 g; 0.8 mmol) and 4.8 ml of poly(methylhydrosiloxane) (ca 80 meq; Aldrich) are added, and the mixture is stirred at ca 20° C., cooling with a cold water bath. After 3 h 30 min, the mixture is concentrated by rotary evaporation, stirred with 150 ml of water to hydrolyze the siloxane. The polymer and organic materials are redissolved in CH2Cl2 and washed with saturated sodium bicarbonate to remove benzoic acid. Evaporation of the solvent and flash chromatography (150 g SiO2; hexane:ethyl acetate 80:20 v:v) affords 4.9 g (57%) of pure 4-(4-methoxy-phenyl)-but-3-enenitrile, mp 75-76° C.
Name
Benzoic acid 1-cyano-3-(4-methoxy-phenyl)-allyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
poly(methylhydrosiloxane)
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
catalyst
Reaction Step Two

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